NAAA Inhibition Potency: 7-Hydroxy-2-methylchroman-4-one oxime vs. Structurally Related NAAA Inhibitor
7-Hydroxy-2-methylchroman-4-one oxime inhibits human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 73 nM in HEK293 cell-based assays [1]. This represents a 1.8-fold improvement in potency over comparator BDBM50151148 (CHEMBL3769700), a structurally distinct NAAA inhibitor that exhibits an IC50 of 130 nM under identical assay conditions—same cell line (HEK293), same preincubation duration (10 min), and same substrate (N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide) [2]. Both compounds were evaluated against human NAAA in the same experimental system, enabling direct potency comparison.
| Evidence Dimension | NAAA inhibition potency (IC50) |
|---|---|
| Target Compound Data | 73 nM |
| Comparator Or Baseline | BDBM50151148 (CHEMBL3769700): 130 nM |
| Quantified Difference | 1.8-fold more potent (73 nM vs. 130 nM) |
| Conditions | HEK293 cells expressing human NAAA; 10 min preincubation; N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate |
Why This Matters
For pain and inflammation research programs targeting NAAA, this 1.8-fold potency advantage translates to lower compound consumption and enhanced assay sensitivity at equivalent dosing.
- [1] BindingDB. (n.d.). BDBM50151057 (CHEMBL3770726): Affinity Data IC50: 73 nM — Inhibition of human NAAA expressed in HEK293 cells. View Source
- [2] BindingDB. (n.d.). BDBM50151148 (CHEMBL3769700): Affinity Data IC50: 130 nM — Inhibition of human NAAA expressed in HEK293 cells. View Source
